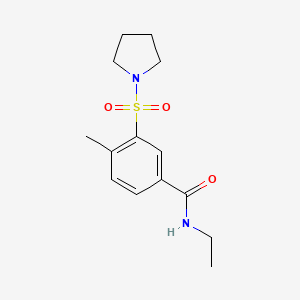![molecular formula C18H12N4OS B5477329 3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5477329.png)
3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazolones This compound features a unique structure with a phenyl group, a quinoxaline moiety, and a thioxodihydroimidazole ring
Méthodes De Préparation
The synthesis of 3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves several steps. One common synthetic route includes the condensation of 2-quinoxalinecarboxaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product .
Analyse Des Réactions Chimiques
3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline moiety is known to interact with DNA and proteins, which could contribute to its biological effects. Additionally, the thioxodihydroimidazole ring may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
3-PHENYL-5-[(Z)-1-(2-QUINOXALINYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as:
3-Phenyl-5-isoxazolone: This compound has a similar phenyl group but features an isoxazolone ring instead of a thioxodihydroimidazole ring.
3-(2-Quinoxalinyl)phenyl 2-chloro-5-nitrobenzoate: This compound contains a quinoxaline moiety but differs in the rest of its structure, having a benzoate ester group instead.
The uniqueness of this compound lies in its combination of a quinoxaline moiety with a thioxodihydroimidazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5Z)-3-phenyl-5-(quinoxalin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17-16(21-18(24)22(17)13-6-2-1-3-7-13)10-12-11-19-14-8-4-5-9-15(14)20-12/h1-11H,(H,21,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKHMOSHBHHPR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=NC4=CC=CC=C4N=C3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=NC4=CC=CC=C4N=C3)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5477252.png)
![N',N'-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B5477257.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5477271.png)
amine hydrochloride](/img/structure/B5477279.png)
![2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5477287.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5477292.png)
![1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B5477322.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-6-methylnicotinonitrile](/img/structure/B5477334.png)
![(5E)-3-ethyl-5-[[3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5477342.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5477351.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine;oxalic acid](/img/structure/B5477358.png)

![1-allyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}prolinamide](/img/structure/B5477381.png)
